Product packaging for Hypoxoside(Cat. No.:)

Hypoxoside

Cat. No.: B1254757
M. Wt: 606.6 g/mol
InChI Key: NKCXUXCXXINIMN-LITNSJRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypoxoside is a norlignan diglycoside primarily isolated from the corms of the African Potato ( Hypoxis hemerocallidea ) and other Hypoxis species . This compound is a precursor molecule that is rapidly converted in the gut by the enzyme β-glucosidase to its biologically active aglycone, rooperol . Rooperol is a potent antioxidant with a bis-catechol structure, which is responsible for the majority of the researched pharmacological activities . The primary research value of this compound lies in its promising anticancer and antioxidant properties. Studies have shown that this compound and its metabolite rooperol exhibit anticancer activities by inducing apoptosis and inhibiting the proliferation of cancer cells . Its potent antioxidant effect is mediated through scavenging reactive oxygen species (ROS), which helps protect cells from oxidative stress, a key contributor to chronic diseases and cellular damage . Beyond oncology, this compound is also investigated for its immunomodulatory potential. Preclinical studies suggest extracts of its source plant can modulate the immune system, such as by boosting the activity of white blood cells like natural killer cells and macrophages . Traditional use and preliminary research also point to potential applications in managing benign prostatic hyperplasia (BPH) and diabetes, although these areas require further scientific validation . The mechanism of action for its antioxidant and anti-inflammatory effects is linked to the activation of cellular defense pathways, such as the Keap1-Nrf2-ARE signaling pathway, which enhances the expression of antioxidant genes . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O14 B1254757 Hypoxoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34O14

Molecular Weight

606.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-[(E)-5-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]pent-1-en-4-ynyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H34O14/c30-12-20-22(34)24(36)26(38)28(42-20)40-18-8-6-14(10-16(18)32)4-2-1-3-5-15-7-9-19(17(33)11-15)41-29-27(39)25(37)23(35)21(13-31)43-29/h2,4,6-11,20-39H,1,12-13H2/b4-2+/t20-,21-,22-,23-,24+,25+,26-,27-,28-,29-/m1/s1

InChI Key

NKCXUXCXXINIMN-LITNSJRUSA-N

SMILES

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

1,5-bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne
hypoxoside

Origin of Product

United States

Natural Occurrence and Botanical Distribution of Hypoxoside

Hypoxoside is predominantly associated with the genus Hypoxis, a group of flowering plants in the family Hypoxidaceae, commonly known as star-grass or African potato. The compound has been identified and isolated from the corms of several Hypoxis species, establishing this genus as the primary natural source of this phytochemical.

Identification in Hypoxis Species and Related Genera

Research has confirmed the presence of this compound in a variety of Hypoxis species. Among the most well-documented is Hypoxis hemerocallidea, often referred to as the African potato, from which this compound was first isolated. ukzn.ac.zanih.gov Subsequent phytochemical analyses have identified this compound in numerous other species within the genus, including:

H. acuminata scirp.orgslu.se

H. argentea scirp.orgresearchgate.net

H. filiformis scirp.orgresearchgate.net

H. gerrardii scirp.orgresearchgate.net

H. iridifolia scirp.org

H. latifolia slu.se

H. nitida slu.se

H. nyasica scirp.org

H. obtusa scirp.orgslu.se

H. parvifolia scirp.org

H. rigidula scirp.orgslu.se

H. sobolifera scirp.org

H. stellipilis scirp.org

While this compound is a characteristic compound of the Hypoxis genus, its presence in other related genera within the Hypoxidaceae family is not as extensively documented.

Quantitative and Qualitative Variations Across Species

The concentration of this compound varies significantly among different Hypoxis species. Quantitative analyses have revealed that Hypoxis hemerocallidea, despite being the most commonly known source, does not necessarily contain the highest levels of the compound. For instance, studies have shown that H. gerrardii, H. argentea, and H. filiformis can have a higher relative this compound content compared to H. hemerocallidea. scirp.orgresearchgate.net

One study found the relative this compound content in the corm extracts of seven Hypoxis species to be as follows: H. gerrardii (7.1%), H. argentea (6.6%), H. filiformis (6.6%), with H. hemerocallidea showing a comparatively lower level. scirp.orgresearchgate.net Another analysis of three Hypoxis species reported that H. hemerocallidea corms contained more this compound (12.27 µ g/5mg of chloroform (B151607) extract) than those of H. stellipilis (7.93 µ g/5mg ). researchgate.net These variations underscore the importance of species selection for any potential applications of this compound.

Relative this compound Content in Corm Extracts of Various Hypoxis Species
SpeciesRelative this compound Content (%)
H. gerrardii7.1
H. argentea6.6
H. filiformis6.6
H. hemerocallideaLower than the above species
This compound Concentration in Chloroform Extracts of Hypoxis Corms
SpeciesThis compound Concentration (µg/5mg extract)
H. hemerocallidea12.27
H. stellipilis7.93

Localization within Plant Organs

The distribution of this compound is not uniform throughout the plant. The highest concentration of this compound is consistently found in the underground storage organs, specifically the corms. ukzn.ac.zascirp.org Research on Hypoxis hemerocallidea has shown that the corm is the primary site for both the biosynthesis and accumulation of this compound. ukzn.ac.za

Further investigation into the localization within the corm has revealed that the upper region of the corm contains a greater concentration of this compound than the lower portion. ukzn.ac.za This upper section is also considered to be more biosynthetically active. ukzn.ac.za

In comparison to the corms, the roots of Hypoxis plants accumulate a small amount of this compound. ukzn.ac.zacut.ac.za The leaves, on the other hand, contain negligible or insignificant levels of the compound. ukzn.ac.zascirp.orgcut.ac.za This distinct difference in chemical composition between the leaves and corms suggests that leaves cannot be used as a substitute for corms for medicinal purposes where this compound is the desired constituent. mdpi.com

Biosynthetic Pathways of Hypoxoside

Identification of Precursors and Metabolic Routes

Investigations into the biosynthesis of hypoxoside in Hypoxis hemerocallidea have identified key precursor compounds and the metabolic pathways involved. Studies utilizing radiolabeled compounds demonstrated that [14C]-phenylalanine and [14C]-t-cinnamic acid serve as efficient precursors for this compound synthesis nih.gov. This indicates that at least one aryl moiety of the this compound molecule is derived via the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids like phenylalanine and subsequent phenylpropanoids such as cinnamic acid nih.gov.

Conversely, experiments with [14C]-sodium acetate (B1210297) and [14C]-acetyl coenzyme-A showed no significant incorporation into this compound, suggesting that the acetate pathway is not involved in its biosynthetic process nih.gov. Despite structural similarities, other hydroxycinnamic acids, specifically caffeic acid and p-coumaric acid, were not found to be efficient precursors for this compound in either in vivo or in vitro systems nih.gov. It is postulated that phenylalanine and/or cinnamic acid act as the transported forms of shikimate derivatives within the plant, while p-coumaric and caffeic acids are envisaged as sequestering forms nih.gov. The data supports the hypothesis that the this compound molecule is formed from two cinnamate (B1238496) units, involving the loss of a carbon atom, rather than through head-to-tail condensation of acetate units onto a propenylic moiety nih.gov.

The table below summarizes the precursor incorporation findings:

Precursor CompoundPathway InvolvementEfficiency of Incorporation into this compound
PhenylalanineShikimate PathwayEfficient nih.gov
t-Cinnamic AcidShikimate PathwayEfficient nih.gov
Sodium AcetateAcetate PathwayNot Incorporated nih.gov
Acetyl Coenzyme-AAcetate PathwayNot Incorporated nih.gov
Caffeic AcidN/ANot Efficient nih.gov
p-Coumaric AcidN/ANot Efficient nih.gov

Enzymatic Mechanisms of Biosynthesis

While the precursors and metabolic routes leading to this compound have been partially identified, the specific enzymatic mechanisms directly involved in its biosynthesis within Hypoxis hemerocallidea are not yet fully characterized at a transcriptomic or proteomic level fishersci.cafishersci.fi. Research indicates that this compound itself is a prodrug, which is subsequently converted to its pharmacologically active aglycon, rooperol (B1679527), through the hydrolysis by a β-glucosidase enzyme fishersci.co.ukuni.lufishersci.cawikipedia.orgnih.gov. This conversion, however, is a downstream metabolic event and not part of the primary biosynthetic pathway of this compound formation. Transcriptome and proteome analyses of H. hemerocallidea have revealed the presence of transcripts involved in general secondary metabolism, including the production of chalcones, p-coumaroyl-CoA, and various phenolic compounds, but specific enzymes for the unique diarylpentane skeleton of this compound have not been detailed fishersci.fi.

Factors Influencing this compound Production in Plantae

The production and accumulation of this compound in Hypoxis hemerocallidea are influenced by a variety of intrinsic and extrinsic factors. The corms of intact plants are identified as the primary site for both the greatest concentration and major biosynthesis of this compound nih.govuni.luscribd.com. While roots accumulate a small amount, leaves contain insignificant levels of the compound nih.govuni.luscribd.com. Within the corm, the upper region exhibits higher biosynthetic activity compared to the lower half nih.gov.

Seasonal variations also play a crucial role, with the majority of this compound synthesis and accumulation occurring after the corms emerge from winter dormancy and following the slowdown of leaf growth nih.gov. During dormancy, this compound production appears to cease nih.gov.

In in vitro studies, several factors have been shown to impact this compound production in root-producing callus cultures. These include light, temperature, nutrient availability, and the supply of plant growth regulators nih.gov. This suggests that this compound is not merely a "shunt" metabolite, but rather its production is subject to complex regulation nih.gov.

Environmental and cultivation conditions significantly affect this compound content. H. hemerocallidea generally thrives in poor soils with low fertility, and while high levels of nitrogen (N), phosphorus (P), and potassium (K) are initially beneficial for biomass development, fertilizer application can be discontinued (B1498344) once the plants are established wikipedia.orgplantaedb.com. Conversely, exposure to heavy metals such as cadmium (Cd) and aluminium (Al) has been shown to significantly decrease this compound accumulation wikipedia.org. Furthermore, the choice of growing media, harvesting season, and the application of herbicides can negatively impact the amount of this compound produced wikipedia.org. Interestingly, competition with weeds may lead to plant stress, potentially increasing secondary metabolite synthesis, though herbicide use directly reduces this compound content wikipedia.org. The age of the rhizome also influences the concentration of active constituents nih.gov. Biotechnological strategies, including the optimization of explants, culture conditions, and growth medium, as well as the use of plant growth regulators like auxins and cytokinins, have been explored to enhance secondary metabolite synthesis in cultured cells mpg.de.

The table below summarizes key factors influencing this compound production:

FactorInfluence on this compound Production
Plant Organ Corms: Highest concentration and major biosynthetic site nih.govuni.luscribd.com
Roots: Small accumulation nih.govuni.luscribd.com
Leaves: Insignificant levels nih.govuni.luscribd.com
Corm Region Upper region: More biosynthetically active nih.gov
Seasonality Peaks after winter dormancy and slowed leaf growth nih.gov
Ceases during dormancy nih.gov
Light Influences in vitro production nih.gov
Temperature Influences in vitro production nih.gov
Nutrients (N, P, K) High levels initially for biomass, then can be discontinued wikipedia.orgplantaedb.com
H. hemerocallidea prefers poor soils wikipedia.orgplantaedb.com
Heavy Metals Cadmium (Cd) and Aluminium (Al): Significantly decrease accumulation wikipedia.org
Growing Media Affects amount of compounds produced wikipedia.org
Harvesting Season Affects amount of compounds produced wikipedia.org
Herbicides Decreases this compound content wikipedia.org
Weed Competition Can lead to plant stress, potentially increasing secondary metabolites wikipedia.org
Rhizome Age Influences concentration of active constituents nih.gov
Plant Growth Regulators Auxins and Cytokinins: Influence production mpg.de

Isolation, Purification, and Structural Elucidation of Hypoxoside

Extraction Methodologies from Plant Material

The initial step in isolating hypoxoside involves its extraction from the corms of Hypoxis species. The choice of solvent and extraction technique is crucial for maximizing the yield and purity of the target compound. Various polar solvents are effective due to the glycosidic nature of this compound. academicjournals.org

Commonly employed methods include maceration, where the plant material is soaked in a solvent for an extended period, and continuous hot extraction (like Soxhlet extraction), which can enhance extraction efficiency for thermostable compounds. indexcopernicus.comadenuniv.com Studies have utilized solvents such as methanol (B129727), ethanol (B145695), and water. For instance, fresh bulbs of Hypoxis hemerocallidea have been blended and extracted with methanol for 48 hours. nih.gov Another approach involves using ethanol to extract this compound from the plant corms. ukzn.ac.za Chloroform (B151607) has also been used, although polar solvents are generally considered more suitable for the polar this compound molecule. academicjournals.org The selection of the solvent is a determining factor in the successful extraction of bioactive compounds from plant material. adenuniv.com

Plant MaterialExtraction MethodSolvent(s)DurationReference
Fresh bulbs (corms) of Hypoxis hemerocallideaBlending and MacerationMethanol48 hours nih.gov
Corms of Hypoxis hemerocallideaNot specifiedEthanolNot specified ukzn.ac.za
Corms of Hypoxis hemerocallideaContinuous Hot ExtractionWaterNot specified indexcopernicus.com
Corms of Hypoxis spp.Vortexing and CentrifugationChloroformNot specified academicjournals.org
Table 1: Summary of Extraction Methodologies for this compound.

Chromatographic Separation Techniques

Following crude extraction, the extract contains a complex mixture of phytochemicals, necessitating further purification to isolate this compound. Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a fundamental technique used for the initial purification of this compound. One established method involves subjecting the crude extract to silica (B1680970) gel column chromatography, using a gradient of dichloromethane (B109758) and methanol of increasing polarity. nih.gov The fractions containing this compound are then further purified, often using a different stationary phase like Sephadex LH-20 with a mobile phase such as a methanol-water mixture. nih.gov For more refined separation, reverse-phase chromatography on a C-18 column is also employed. ukzn.ac.za

High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are advanced techniques used for both the quantification and final purification of this compound. A validated reverse-phase HPLC method utilizes an acetonitrile (B52724) and water mixture as the mobile phase for the effective determination of this compound. nih.gov HPTLC has also been developed as a cost-effective and rapid method for quantifying this compound, using a mobile phase of chloroform, methanol, and water. smu.ac.za

TechniqueStationary PhaseMobile PhasePurposeReference
Column ChromatographySilica gelDichloromethane-Methanol gradientInitial Purification nih.gov
Column ChromatographySephadex LH-20Methanol:Water (1:1 v/v)Secondary Purification nih.gov
Reverse-Phase Column ChromatographyC-18Not specifiedPurification ukzn.ac.za
High-Performance Liquid Chromatography (HPLC)Reverse Phase (e.g., C-18)Acetonitrile:Water (20:80 v/v)Quantification & Analysis nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)Not specifiedChloroform:Methanol:Water (70:30:2 v/v)Quantification & Analysis smu.ac.za
Table 2: Chromatographic Techniques for this compound Separation.

Spectroscopic and Spectrometric Characterization Methods

Once purified, the definitive identification and structural elucidation of this compound are accomplished using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of organic molecules like this compound. nih.govukzn.ac.zaomicsonline.org One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule, including the pentenyne skeleton, the two benzene (B151609) rings, and the two glucose units. nih.govhyphadiscovery.com The anomeric configuration and interglycosidic linkages of the glucose moieties are also determined using NMR techniques. nih.gov

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of this compound. ukzn.ac.za Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further confirmation of the proposed structure by showing the loss of specific substructures, such as the glucose units. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is also used for characterization. The UV-Vis spectrum of this compound shows characteristic absorption maxima that are consistent with its chromophoric structure, which includes the phenyl and eneyne groups. academicjournals.orgnih.gov

TechniqueInformation ObtainedReference
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)Complete molecular structure, connectivity of atoms, stereochemistry, confirmation of aglycon and sugar moieties. nih.govukzn.ac.za
High-Resolution Mass Spectrometry (HRMS)Accurate molecular weight and elemental formula. ukzn.ac.za
Tandem Mass Spectrometry (MS/MS)Structural confirmation through fragmentation patterns. researchgate.net
Ultraviolet-Visible (UV-Vis) SpectroscopyInformation about the chromophoric system, with a characteristic maximum absorption. academicjournals.orgnih.gov
Table 3: Spectroscopic and Spectrometric Methods for this compound Characterization.

Chemical Synthesis and Derivatization Strategies for Hypoxoside and Analogs

Total Synthesis Approaches for Hypoxoside

A complete total synthesis of this compound has not been extensively reported in the scientific literature to date. This compound is a diglucoside of the aglycone rooperol (B1679527), and its synthesis would conceptually involve two key stages: the synthesis of the rooperol core and the subsequent stereoselective glycosylation of the two phenolic hydroxyl groups with glucose.

While a dedicated total synthesis of this compound is not documented, a plausible synthetic route can be postulated based on established methodologies for the synthesis of rooperol and general glycosylation techniques. The synthesis would commence with the construction of the rooperol backbone, as detailed in the following section. Once rooperol is obtained, the crucial step would be the regioselective and stereoselective introduction of two glucose moieties.

This could be approached by employing protecting group strategies to differentiate the various hydroxyl groups on the rooperol catechol rings, although this would add significant complexity and steps to the synthesis. A more direct approach might involve enzymatic glycosylation, which often provides high regio- and stereoselectivity. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds and could potentially be used to attach glucose units to the specific hydroxyl groups of rooperol.

Chemical glycosylation methods could also be employed. These typically involve the activation of a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, which then reacts with the hydroxyl group of the acceptor, in this case, rooperol. Achieving the desired β-glycosidic linkage, as found in natural this compound, would be a primary challenge, often requiring specific protecting groups on the glycosyl donor and careful selection of reaction conditions and promoters. Given the presence of multiple hydroxyl groups in rooperol, a mixture of products would be likely, necessitating chromatographic separation.

Synthesis of Rooperol and its Analogs

The synthesis of rooperol, the aglycone of this compound, and its analogs has been a more actively pursued area of research. These synthetic efforts have been driven by the promising biological activities of rooperol, including its anticancer properties.

One of the early total syntheses of rooperol employed a challenging Csp-Csp3 coupling step. More recent and efficient approaches have been developed to overcome the limitations of earlier methods. A concise synthesis of rooperol and its analogs has been reported that utilizes a Friedel–Crafts reaction with tetrachlorocyclopropene (B25203) and electron-rich aromatic compounds, followed by a palladium-catalyzed decarboxylative coupling. While this three-step route is efficient, it has limitations in terms of scale and the range of analogs that can be prepared. acs.org

The synthesis of unsymmetrical analogs, where the two aromatic rings of the rooperol scaffold are different, has also been achieved. This is accomplished through the coupling of different alcohol and carboxylic acid precursors. frontiersin.org The deprotection of the final protected rooperol analogs is typically carried out using methods such as treatment with hydrogen bromide and potassium fluoride (B91410) for silyl-protected catechol groups, or acetic acid-buffered tetrabutylammonium (B224687) fluoride for other protecting groups. nih.gov

The following interactive table summarizes some of the key synthetic approaches to rooperol and its analogs:

Synthetic StrategyKey ReactionsAdvantagesDisadvantages
Early Total SynthesisCsp-Csp3 couplingPioneering routeProblematic coupling step
Concise SynthesisFriedel–Crafts reaction, Pd-catalyzed decarboxylative couplingShort (3 steps)Limited scale and analog scope
Scalable SynthesisMulti-step sequenceHigher overall yield, broader analog scope, scalableLonger synthetic route (5-7 steps)

Structure-Activity Relationship Studies of Synthetic Derivatives (Preclinical Focus)

The development of scalable synthetic routes to rooperol and its analogs has enabled systematic preclinical investigations into their structure-activity relationships (SAR), particularly focusing on their anticancer activity. These studies aim to identify the key structural features of the rooperol molecule that are essential for its biological activity and to design new analogs with enhanced potency and improved metabolic stability. acs.orgresearchgate.net

Rooperol itself has demonstrated cytotoxicity against various cancer cell lines. nih.gov However, a significant drawback of rooperol is its rapid metabolism, which limits its therapeutic potential. acs.org A key focus of SAR studies has therefore been to replace the metabolically labile catechol rings with more stable moieties while retaining or improving anticancer activity.

A number of analogs have been synthesized where one or both of the catechol groups of rooperol are replaced with other functionalities, such as phenols or methylenedioxyphenyl groups. acs.orgnih.gov Preclinical evaluation of these analogs against cancer cell lines, such as HeLa cells, has provided valuable insights into the SAR of this class of compounds. nih.gov

The following interactive table summarizes the preclinical findings from some of these SAR studies:

Rooperol AnalogStructural ModificationEffect on Cytotoxicity (vs. Rooperol)
Analog with one phenol (B47542) and one catechol ringReplacement of one catechol with a phenol groupNearly as effective
Analog with two phenol ringsReplacement of both catechol groups with phenol groupsNearly as effective
Analog with one methylenedioxyphenyl and one catechol ringReplacement of one catechol with a methylenedioxyphenyl groupNearly as effective
Analog with two methylenedioxyphenyl groupsReplacement of both catechol groups with methylenedioxyphenyl groupsLess active against HeLa cells, but similar activity against A459 cells
Symmetrical analog with 4-hydroxyl substituentsModification of hydroxyl group positionsApproximately half the activity against HeLa cells

These preclinical studies have shown that while none of the synthesized analogs to date have surpassed the anticancer potency of rooperol, several derivatives with modifications to the catechol rings exhibit comparable activity. acs.orgnih.gov This suggests that the catechol moieties are not strictly essential for the cytotoxic effects of rooperol and that they can be replaced with more metabolically stable groups without a significant loss of activity. These findings are crucial for the design of future rooperol analogs with improved drug-like properties.

Preclinical Pharmacological and Biological Activities of Hypoxoside

Mechanisms of Action at the Molecular and Cellular Level

The biological activity of hypoxoside is intrinsically linked to its metabolic conversion and subsequent interactions within cellular systems.

This compound, a norlignan diglucoside, is considered pharmacologically inert as a standalone compound researchgate.netresearchgate.netmdpi.comtxst.edunih.gov. Its biological efficacy stems from its role as a prodrug, which is hydrolyzed by the enzyme β-glucosidase to yield the active aglycone, rooperol (B1679527) researchgate.netresearchgate.nettxst.edunih.govcore.ac.ukspringermedizin.de. This crucial biotransformation primarily occurs in the human gastrointestinal tract. Additionally, this conversion can take place within tumor tissues and inflammatory sites, where lysosomal enzymes, including β-glucosidase, are released by proliferating cancer cells or activated macrophages researchgate.netnih.govspringermedizin.de. Following oral administration, neither this compound nor rooperol are typically detected in the systemic circulation; instead, phase II metabolites, such as glucuronides and sulfates of rooperol, are predominantly found nih.govajol.info. These conjugated metabolites, while initially non-toxic, possess the potential to be reactivated by glucuronidase enzymes ajol.info.

This compound, primarily through its active metabolite rooperol, modulates several critical cellular pathways, particularly in cancer contexts. Studies have demonstrated that this compound induces G2/M phase cell cycle arrest in pancreatic cancer cell lines, specifically INS-1 and MIA PaCa-2 researchgate.netnih.govresearchgate.net. Concurrently, it triggers the activation of caspase-3 in these cells, a key effector enzyme in the apoptotic cascade, thereby indicating the induction of programmed cell death researchgate.netnih.govresearchgate.net. Morphological changes characteristic of apoptosis, such as condensed chromatin, multinucleation, membrane blebbing, and disruption of cytoskeletal arrangement, have been observed in treated cells nih.gov. Furthermore, rooperol has been shown to significantly elevate the production of reactive oxygen species (ROS) and nitric oxide (NO) researchgate.net. Its anticancer effects are suggested to be ROS-dependent and associated with the p53 tumor suppressor pathway researchgate.net. Phytosterols, also present in Hypoxis hemerocallidea, contribute to cellular modulation by initiating apoptosis in human colon, breast, and prostate cancer cells, potentially through the activation of the protein phosphatase A2 pathway and the sphingomyelin (B164518) cycle springermedizin.de.

Investigations into the interactions of this compound, its aglycone rooperol, and extracts of Hypoxis hemerocallidea with human cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp) have been conducted researchgate.netnih.gov. Rooperol has demonstrated inhibitory effects on CYP3A4, CYP3A5, and CYP19-mediated metabolism nih.gov. Conversely, extracts and formulations containing a substantial amount of this compound have been observed to induce P-gp activity nih.gov. In a separate study focusing on Hypoxis obtusa extracts, strong inhibition of CYP1A2 and CYP3A4 was noted, with moderate inhibition of CYP2C9, CYP2C19, and CYP2D6; however, significant P-gp inhibition was not observed researchgate.net. Beyond these interactions, sulfated metabolites of rooperol have exhibited considerable in vitro and in vivo anti-HIV activity ajol.info.

In Vitro Biological Investigations

In vitro studies have extensively characterized the biological activities of this compound, particularly its cytotoxic and immunomodulatory properties.

Purified this compound has demonstrated potent cytotoxic effects across a broad spectrum of human cancer cell lines. An extensive screen involving 60 human cancer cell lines by the National Cancer Institute (USA) revealed that an average concentration of 8 µg/mL of this compound inhibited 50% of all tested cells uwc.ac.za. Similar findings were corroborated by the Huntingdon Research Centre (England) across five human cancer cell lines, including colon, breast, uterus, melanoma, and non-small cell lung cancer (NSCLC), where this compound inhibited 50% of cells at concentrations ranging from 4.1-8.2 µg/mL, with NSCLC being particularly sensitive at 1.1 µg/mL uwc.ac.za. The observed cytotoxicity is attributed to the conversion of non-toxic this compound to cytotoxic rooperol in the presence of β-glucosidase, often found in fetal calf serum used in cell cultures core.ac.uk.

Specific cytotoxicity data for this compound and rooperol are presented below:

CompoundCell LineIC50 (µM)IC50 (µg/mL)Reference
This compoundINS-1 (pancreatic)~25- researchgate.netnih.gov
RooperolHeLa (cervical)-10-20 core.ac.uk
RooperolMCF-7 (breast)-10-20 core.ac.uk
RooperolB16-F10-BL6 (mouse melanoma)20~12 core.ac.uk

Furthermore, this compound-capped silver nanoparticles (HP-AgNPs) have shown enhanced cytotoxicity compared to Hypoxis hemerocallidea extract-synthesized silver nanoparticles (HE-AgNPs) against glioblastoma cell lines. HP-AgNPs exhibited IC50 values of 0.20 µg/mL for U87 cells and 0.55 µg/mL for U251 cells mdpi.com. Early cellular changes observed in human melanoma cells treated with this compound included the formation of cytoplasmic vacuoles, followed by a loss of individual chromosome integrity and morphology uwc.ac.za.

Rooperol has demonstrated significant immunomodulatory effects in vitro. It was found to markedly increase the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as phagocytosis, in undifferentiated and differentiated human promonocytic U937 leukemia cells (which differentiate into monocyte-macrophages) researchgate.net. In contrast, this compound itself showed minimal or no effect on ROS and NO production or phagocytosis in these cells, further supporting its prodrug nature researchgate.net.

In studies involving gold nanoparticles (AuNPs) synthesized from Hypoxis hemerocallidea extract and this compound (Hy-AuNPs), both treatments were effective in reducing levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages researchgate.netukaazpublications.comresearchgate.net. Notably, only the AuNPs produced specifically from this compound were capable of reducing cytokine responses, particularly IFN-γ, in Natural Killer (NK) cells researchgate.netukaazpublications.comresearchgate.net.

In Vivo Studies in Animal Models

Antimicrobial Activity in Animal Models

Current preclinical research indicates a notable absence of reported direct antimicrobial activity for isolated this compound in animal models. While the aqueous and methanolic extracts of Hypoxis hemerocallidea have demonstrated antibacterial effects against various pathogens in rodent models, including Escherichia coli and Staphylococcus aureus, this activity has not been directly attributed to this compound itself in in vivo studies. Some investigations suggest that this compound, when studied alone, may exhibit low pharmacological properties regarding antimicrobial effects plantaedb.com.

Table 1: Summary of Antimicrobial Activity of this compound in Animal Models

Compound/ExtractAnimal ModelPathogen(s)Observed ActivityCitation
This compoundN/AN/ANo direct antimicrobial activity reported for isolated compound. plantaedb.com
Hypoxis hemerocallidea extractRodentsE. coli, S. aureusDemonstrated antibacterial effects. researchgate.netresearchgate.net

Preclinical Pharmacokinetic Investigations in Animal Models

Preclinical pharmacokinetic studies have provided insights into the metabolic fate of orally administered this compound. This compound functions as a prodrug, undergoing hydrolysis in the gastrointestinal tract to its bioactive aglycone, rooperol, primarily through the action of bacterial beta-glucosidase tandfonline.comnih.gov. However, neither this compound nor rooperol are typically detected in systemic circulation in humans following oral administration. This is due to their complete phase II biotransformation into various metabolites, including diglucuronide, disulphate, and mixed glucuronide-sulphate conjugates, with the latter being the major component tandfonline.com.

Furthermore, research suggests that rodents may not be ideal animal models for studying the systemic effects of rooperol and this compound due to distinct metabolic profiles compared to humans and baboons. In human subjects and baboons, rooperol's metabolites appear in relatively high concentrations in the plasma nih.gov.

Table 2: Preclinical Pharmacokinetic Profile of this compound

CompoundRoute of AdministrationAnimal/ModelKey Metabolic Event(s)Circulating Form(s) (in humans)Relevant Finding(s)Citation
This compoundOralHuman, Baboon, RodentHydrolyzed to rooperol by bacterial beta-glucosidase in gut; undergoes complete phase II biotransformation.Not detected; rapidly converted to diglucuronide, disulphate, and mixed glucuronide-sulphate metabolites.Rodents may be unsuitable models for systemic effects due to metabolic differences. tandfonline.comnih.gov
RooperolOral (formed from this compound)Human, BaboonUndergoes complete phase II biotransformation.Not detected; converted to diglucuronide, disulphate, and mixed glucuronide-sulphate metabolites.Metabolites detected in high concentrations in human plasma and urine. tandfonline.comnih.gov

Other Preclinical Pharmacological Investigations in Animal Models

Beyond its metabolic profile, isolated this compound has shown specific pharmacological activities in preclinical animal models, although many reported effects of Hypoxis hemerocallidea are often attributed to the complex mixture of compounds within the plant extract.

Antioxidant Activity: Both this compound and its aglycone, rooperol, isolated from H. hemerocallidea, have demonstrated antioxidant activities in mammalian laboratory animal models. This activity has been observed to increase with higher concentrations of the compounds researchgate.net. While some in vitro studies suggest that this compound's antioxidant activity might be less pronounced compared to rooperol, its role as a prodrug for rooperol, a potent antioxidant, is significant nih.govresearchgate.net.

Antinociceptive Activity: Preclinical investigations have explored the antinociceptive (pain-relieving) properties of this compound. Administered intraperitoneally to mice at doses ranging from 1 to 20 mg/kg, this compound was found to reduce the response to chemical pain stimuli in tests such as the formalin and writhing tests. However, it did not alter pain responses in thermal pain models like the hot plate or tail flick tests researchgate.net. This suggests a selective antinociceptive mechanism.

Other pharmacological effects such as immunomodulatory, anti-inflammatory, hypoglycaemic, anticonvulsant, uterolytic, antimotility, spasmolytic, and anticholinergic activities have been widely reported for the aqueous extracts of Hypoxis hemerocallidea in various animal models researchgate.nettandfonline.comnih.govresearchgate.netresearchgate.netportico.orgnih.govlongdom.orgjppres.com. While this compound is a key constituent of these extracts, the direct in vivo contribution of isolated this compound to these specific activities, beyond its role as a prodrug to rooperol, requires further focused investigation. For instance, while this compound has shown in vitro anti-inflammatory properties, its direct in vivo anti-inflammatory effect in animal models, independent of the extract, is not extensively detailed nih.gov.

Table 3: Other Preclinical Pharmacological Activities of this compound in Animal Models

ActivityCompoundAnimal ModelKey Finding(s)Citation
AntioxidantThis compoundMammalian laboratory animalsShowed antioxidant activity, which increased with concentration. researchgate.net
AntinociceptiveThis compoundMiceReduced response to chemical pain stimuli (formalin, writhing tests); no effect on thermal pain (hot plate, tail flick tests). researchgate.net

Advanced Analytical Methodologies for Hypoxoside Research

Quantitative Determination Techniques

Accurate quantification of hypoxoside is essential for quality control, research into its biosynthesis, and comparative studies across different plant species or environmental conditions. Several validated methods have been developed for this purpose:

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely utilized reverse-phase HPLC method has been developed and validated for the quantitative determination of this compound. This method typically employs a mobile phase consisting of acetonitrile (B52724) and water (20:80, v/v) and detects this compound at a wavelength of 260 nm. It has demonstrated linearity over a range of 10-100 µg/mL, with high accuracy (100 ± 4%) and recovery (100 ± 5%). The precision of this method, assessed by relative standard deviation (RSD), was found to be less than 6.15% for intraday and 5.64% for interday analyses. The limits of detection (LOD) and quantification (LOQ) were reported as 0.75 µg/mL and 3.5 µg/mL, respectively. researchgate.netnih.govacs.org

Ultra-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (UPLC-DAD-MS(-)): This highly sensitive technique is employed for the analysis of this compound, offering both qualitative and quantitative insights. This compound can be identified by its characteristic light spectrum, exhibiting two main peaks at 260 nm and 293 nm. In negative ion electrospray mass spectrometry (MS-ESI(-)), it presents a main molecular ion at 605.1 g/mol , along with significant fragments at 443.1 and 325.1 g/mol . This method has been successfully applied to analyze this compound content in various Hypoxis species. scirp.orgresearchgate.netresearchgate.net

High-Performance Thin-Layer Chromatography-Densitometry (HPTLC-Densitometry): This cost-effective and reliable method has been developed for the rapid quantitative determination of this compound, particularly from Hypoxis hemerocallidea roots. The separation is achieved using a mobile phase of chloroform-methanol-water (70:30:2 v/v), with this compound visualized at an Rf value of 0.30 and scanned at 260 nm. The method shows good linearity (R² = 0.9876) over a calibration range of 0.20 × 10⁻⁴ to 1.80 × 10⁻³ mg/mL. The LOD and LOQ are 5.08 × 10⁻⁴ mg/mL and 1.65 × 10⁻³ mg/mL, respectively, with a recovery of 84.10% and repeatability (%RSD) of 4.98%. akjournals.com

Capillary Zone Electrophoresis (CZE): A specific and validated CZE method has been developed for the quantitative determination of this compound in commercial formulations. Using sulfafurazole as an internal standard, electrophoretic separation can be achieved within 12 minutes. The method exhibits linearity within the range of 5-60 µg/mL, high accuracy (100 ± 3%), and recovery (100 ± 5%). The intra-day and inter-day precision (RSDs) are better than 5.19% and 2.52%, respectively. The LOD and LOQ are 0.5 µg/mL and 2 µg/mL. nih.gov

Table 1: Summary of Quantitative Determination Techniques for this compound

TechniqueMobile Phase / Solvent SystemDetection Wavelength / ModeLinearity RangeLOD / LOQAccuracyRecoveryPrecision (%RSD)
HPLC-UVAcetonitrile:Water (20:80, v/v)260 nm10-100 µg/mL0.75 µg/mL / 3.5 µg/mL100 ± 4%100 ± 5%Intraday < 6.15%, Interday < 5.64% researchgate.netnih.govacs.org
UPLC-DAD-MS(-)Not specified (UPLC)260 nm, 293 nm (DAD); MS-ESI(-)Not specifiedNot specifiedNot specifiedNot specifiedNot specified scirp.orgresearchgate.net
HPTLC-DensitometryCHCl₃-MeOH-H₂O (70:30:2 v/v)260 nm (Rf 0.30)0.20x10⁻⁴-1.80x10⁻³ mg/mL5.08x10⁻⁴ mg/mL / 1.65x10⁻³ mg/mLNot specified84.10%4.98% akjournals.com
Capillary Zone Electrophoresis (CZE)Not specifiedNot specified5-60 µg/mL0.5 µg/mL / 2 µg/mL100 ± 3%100 ± 5%Intraday < 5.19%, Interday < 2.52% nih.gov

High-Resolution Separation and Identification Methods

The isolation and structural elucidation of this compound and related compounds rely on advanced separation and identification techniques:

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This powerful hyphenated technique is widely used for both separation and identification of this compound and its derivatives. UPLC-MS chromatograms allow for the identification of corresponding peaks based on retention times and mass-to-charge ratios (m/z). For instance, this compound has been identified with a retention time of 4.58 min and m/z 605.11, while dehydroxy this compound was found at 4.89 min with m/z 589.11. Higher sensitivities for these compounds are typically achieved in the negative ion electrospray mode. universiteitleiden.nl

High Performance Countercurrent Chromatography (HPCCC): This liquid-liquid chromatography technique is particularly effective for the separation of polar and water-soluble compounds like this compound, which are often challenging to separate using traditional column chromatography methods. HPCCC utilizes a liquid-liquid equilibrium between immiscible solvents, aided by centrifugation, to achieve efficient separations. It has been successfully employed for the isolation of norlignan glycosides, including this compound, from Hypoxis species. universiteitleiden.nlresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR): NMR spectroscopy is a cornerstone for the definitive structural elucidation of isolated compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HMBC, HSQC) NMR experiments are routinely used to determine the complete chemical structure, including the arrangement of atoms and functional groups, of this compound and novel related metabolites. researchgate.netuniversiteitleiden.nlresearchgate.netnih.govdntb.gov.uanih.gov

High-Resolution Mass Spectrometry (HRMS/HRESIMS): Complementary to NMR, high-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of elemental composition and confirmation of molecular formulas. This technique is crucial for the structural elucidation of new compounds and for verifying the identity of known metabolites like this compound. researchgate.netuniversiteitleiden.nlresearchgate.netnih.govdntb.gov.ua

Thin Layer Chromatography (TLC): While less high-resolution than other methods, TLC serves as a rapid and qualitative screening tool to confirm the presence of various phytochemicals, including this compound, in plant extracts. It has been used to indicate similar chemical fingerprints between different extraction methods, such as aqueous and methanol (B129727) extracts of Hypoxis corms. researchgate.netuniversiteitleiden.nlajol.infoacademicjournals.org

Silica (B1680970) Gel Column Chromatography: This traditional chromatographic technique is used for the isolation of secondary metabolites. However, for polar compounds like this compound, it can be associated with drawbacks such as low yields due to irreversible adsorption to the stationary phase and extensive tailing. universiteitleiden.nl

Application in Metabolomics and Chemodiversity Studies

Metabolomics and chemodiversity studies leverage advanced analytical techniques to explore the complete set of metabolites within an organism and the chemical variations among different species or populations.

Metabolomics: Plant metabolomics is a rapidly evolving field that involves the comprehensive analysis of small molecules (metabolites) present in plant tissues and cells. This approach provides insights into the functional roles of specific metabolites in plant physiology, development, and their responses to various biotic and abiotic stresses. It is instrumental in identifying metabolites linked to particular traits or functions and understanding complex plant metabolic networks. nih.gov

GC-MS and LC-MS in Metabolomics: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are integral to metabolomics studies. LC-MS, in particular, offers a broad coverage spectrum of metabolites due to its compatibility with diverse column chemistries (e.g., reversed-phase liquid chromatography for non-polar to moderately polar metabolites and hydrophilic interaction liquid chromatography for ionic and polar compounds). These techniques enable the identification of new metabolic regulations and pathways that influence cellular physiology and, ultimately, the plant phenotype. nih.gov GC-MS based metabolomics has been used to evaluate metabolome differences, for example, in E. obtusifolius under various stress conditions. ukzn.ac.za

Chemodiversity of this compound: Hypoxis species are renowned for their rich chemical diversity, producing a variety of phytoglycosides, including norlignan glycosides like this compound, dehydroxy this compound, and bis-dehydroxy this compound, as well as phenolic glycosides. universiteitleiden.nlresearchgate.net Studies have revealed significant variations in the content of this compound among different Hypoxis species. For instance, H. gerrardii, H. argentea, and H. filiformis have shown higher relative this compound content (7.1%, 6.6%, and 6.6%, respectively) compared to H. hemerocallidea (3.9%). scirp.orgresearchgate.net This chemical diversity can directly influence the observed biological activities of extracts from different species. ajol.infoacademicjournals.org Understanding this chemodiversity is crucial for selecting species with optimal phytochemical profiles for specific applications.

Table 2: Relative this compound Content in Various Hypoxis Species

Hypoxis SpeciesRelative this compound Content (%)
H. gerrardii7.1 scirp.orgresearchgate.net
H. argentea6.6 scirp.orgresearchgate.net
H. filiformis6.6 scirp.orgresearchgate.net
H. acuminata4.8 scirp.org
H. hemerocallidea3.9 scirp.org
H. iridifolia3.3 scirp.org
H. parvifolia1.5 scirp.org

The integration of metabolomics data with other "omics" studies (genomics, transcriptomics, and proteomics) provides a more comprehensive understanding of plant biology and complex interactions within organisms. This systems biology approach can lead to advancements in areas such as developing stress-tolerant crops. nih.govresearchgate.net

Biotechnological Approaches in Hypoxoside Research

Plant Tissue Culture and Micropropagation for Compound Production

The high demand for hypoxoside, coupled with challenges in cultivation and unsustainable harvesting of wild plants, has driven research into in vitro production methods. researcher.life Plant tissue culture, specifically micropropagation, offers a viable alternative for the mass production of Hypoxis plants, ensuring a consistent and controlled source of this compound.

Researchers have developed protocols for the efficient regeneration of Hypoxis species from various explants, with corms being a primary source. swu.edu.cn These methods typically utilize Murashige and Skoog (MS) medium supplemented with specific concentrations of plant growth regulators (PGRs) to induce cell division and differentiation. For instance, studies on Hypoxis hemerocallidea have demonstrated that the combination and concentration of PGRs are critical for successful regeneration, whether through direct shoot formation or via a callus intermediate stage. swu.edu.cn

Challenges in the micropropagation of Hypoxis include the browning of explants and the nutrient medium, which is caused by the oxidation of phenolic compounds, and potential endogenous contamination when using underground organs like corms. Despite these hurdles, optimized protocols have achieved high-frequency shoot regeneration. For example, using corm explants of H. hemerocallidea, 100% shoot regeneration has been achieved on MS medium containing specific levels of cytokinins like kinetin (B1673648) and benzyl (B1604629) adenine (B156593) (BA), and auxins such as naphthalene (B1677914) acetic acid (NAA). swu.edu.cn These in vitro techniques, including the use of bioreactors for mass production, provide a foundation for the commercial-scale production of this compound, independent of geographical and seasonal constraints. ukzn.ac.zanih.gov

Explant SourcePlant SpeciesMediumPlant Growth Regulators (PGRs)OutcomeReference
CormHypoxis hemerocallideaBasal Medium (BM)3 mg/l Kinetin100% frequency of direct multiple shoot formation (5-8 shoots/explant) swu.edu.cn
CormHypoxis hemerocallideaCallus Induction (BM2), then Shoot Inducing (BM3)BM2: 3 mg/l Kinetin + 1 mg/l NAA; BM3: 1.5 mg/l BA + 0.5 mg/l NAA100% frequency of indirect shoot regeneration (30-35 shoots/explant) swu.edu.cn
CormHypoxis filiformis, H. argentea, H. acuminataMurashige and Skoog (MS)CytokininsDirect shoot development after 10 weeks

Transcriptomic and Proteomic Analysis of Biosynthetic Processes

Understanding the genetic and enzymatic basis of this compound production is crucial for metabolic engineering and optimizing in vitro production systems. The biosynthetic pathway of this compound, a norlignan, originates from the shikimate pathway. ukzn.ac.za Isotopic labeling studies have confirmed that phenylalanine and t-cinnamic acid are efficient precursors for at least one of the aryl moieties of the this compound molecule. ukzn.ac.za This indicates the involvement of the general phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant secondary metabolites.

The key steps in this pathway are catalyzed by a series of enzymes, and identifying the specific genes that code for these enzymes in Hypoxis is a primary goal of molecular research. A significant breakthrough in this area was the first de novo transcriptome and proteome sequencing of the corm, leaf, and flower tissues of Hypoxis hemerocallidea. nih.govplos.org This research generated a comprehensive database of 143,549 assembled transcripts and identified 3,927 proteins, providing a foundational resource for functional genomics. nih.govplos.org

While this initial analysis focused on identifying terpene synthases, the dataset allows for the future identification of candidate genes involved in this compound biosynthesis by searching for homologs of known enzymes in the phenylpropanoid pathway. nih.gov By analyzing the differential expression of genes in high-producing tissues (like the corm) versus low-producing tissues, researchers can pinpoint the specific enzymes crucial for this compound formation. Proteomic analysis serves to validate these findings by confirming the actual presence and abundance of these enzymes in the tissues. nih.gov This combined "omics" approach is essential for fully elucidating the biosynthetic process and identifying targets for genetic manipulation to enhance this compound yield.

Biosynthetic PathwayPrecursorsKey Enzyme Classes (Predicted)Research ApproachSignificance
Shikimate & Phenylpropanoid PathwayPhenylalanine, t-Cinnamic acidPhenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), Dirigent proteins (DIR)Transcriptome sequencing (RNA-Seq), Proteome analysis (LC-MS/MS)Identification of genes and enzymes responsible for this compound synthesis for future metabolic engineering.

Green Synthesis of Nanoparticles Utilizing this compound

A novel application of this compound has been explored in the field of nanotechnology, specifically in the "green synthesis" of metallic nanoparticles. This approach uses biological molecules as reducing and capping agents, offering an environmentally friendly alternative to conventional chemical synthesis methods. Both the crude extract of Hypoxis hemerocallidea and, more significantly, purified this compound have been successfully used to synthesize silver nanoparticles (AgNPs).

In this process, the hydroxyl groups present in the this compound molecule act as the primary reducing agent, converting silver ions (Ag+) to elemental silver (Ag⁰). This compound also serves as a capping or stabilizing agent, adsorbing to the surface of the newly formed nanoparticles and preventing them from aggregating, which is crucial for maintaining their unique nanoscale properties.

A comparative study demonstrated that while the crude extract could produce AgNPs, the use of isolated this compound resulted in nanoparticles that were significantly smaller, quasi-spherical, and more uniform in size (monodispersed). The nanoparticles synthesized using pure this compound (HP-AgNPs) exhibited enhanced cytotoxic activity against glioblastoma (brain cancer) cell lines compared to those synthesized with the whole extract (HE-AgNPs). This suggests that this compound is not only a chief bioreductant in the extract but also a superior standalone agent for producing nanoparticles with potentially enhanced biological properties for biomedical applications.

Nanoparticle TypeBioreducing AgentAverage Size (TEM)ShapeCytotoxicity (IC₅₀) - U87 Glioblastoma CellsCytotoxicity (IC₅₀) - U251 Glioblastoma CellsReference
HE-AgNPsH. hemerocallidea crude extract12.01 nmSpherical, Cylindrical, Cone0.81 µg/mL4.0 µg/mL
HP-AgNPsIsolated this compound5.86 nmQuasi-spherical0.20 µg/mL0.55 µg/mL

Future Research Directions and Translational Opportunities

Elucidation of Novel Molecular Targets

The precise mechanisms of action for many of the observed pharmacological effects of Hypoxis species and Hypoxoside remain largely unknown, presenting a significant area for future investigation. This compound functions as a prodrug, undergoing conversion to rooperol (B1679527), its active form, via hydrolysis by β-glucosidase in the gastrointestinal tract and potentially within tumor tissues or inflammatory sites. Rooperol is recognized for its anticancer and antimutagenic properties wikipedia.orgfishersci.finih.govacs.orgnih.govscribd.comfishersci.nl.

Studies have indicated that this compound, along with hyperoside, exhibits selective cytotoxicity against pancreatic cancer cell lines such as INS-1 and MIA PaCa-2, inducing G2/M phase arrest and activating caspase-3, which are hallmarks of apoptosis nih.govplantaedb.com. Morphological changes consistent with apoptosis, including condensed chromatin, multinucleation, membrane blebbing, and loss of cytoskeletal arrangement, have been observed in these cells upon treatment nih.gov.

Furthermore, molecular modeling approaches have identified this compound as a potential inhibitor of critical SARS-CoV-2 targets, specifically the receptor binding domain and RNA-dependent polymerase. This suggests a broader antiviral potential that warrants further in vitro and in vivo validation. Research into related compounds, such as hyperoside, has revealed their ability to influence various signaling pathways, including mitogen-activated protein kinase (MAPK), mammalian target of rapamycin (B549165) (mTOR), Protein Kinase B (PKB/Akt), and NF-κB, leading to reduced expression of EGFR and inhibition of cancer cell proliferation. Investigating whether this compound exerts its effects through similar or novel signaling pathways is a crucial next step to fully understand its therapeutic scope.

Development of Advanced Preclinical Models

Preclinical investigations of Hypoxis hemerocallidea extracts, which contain this compound, have demonstrated a wide array of biological activities, including immunomodulation, antioxidant, antinociceptive, hypoglycemic, anti-inflammatory, anticonvulsant, antibacterial, uterolytic, antimotility, spasmolytic, and anticholinergic effects fishersci.finih.gov. Despite these promising findings, a significant research gap exists in fully substantiating these beneficial claims and understanding potential pharmacokinetic interactions, particularly with conventional drugs used in conditions like HIV/AIDS, where co-administration with traditional medicines is common nih.govscribd.com.

Current preclinical research has utilized various in vitro and in vivo models:

Cell Lines:

INS-1 and MIA PaCa-2 pancreatic cancer cells for cytotoxicity and apoptosis studies nih.gov.

U937 cells (undifferentiated and differentiated to monocyte-macrophages) for immunomodulatory and antioxidant properties.

THP1 macrophage cell line for evaluating anti-inflammatory effects.

Chang liver cells for assessing antioxidant enzyme activity.

Animal Models: Rodent models (mice, rats, guinea pigs) have been employed to study cardiovascular activity, antidiarrheal effects, uterolytic activity, antinociception, anti-inflammation, and antidiabetic effects.

Future research should prioritize the development and utilization of more advanced preclinical models that better mimic human physiological and pathological conditions. This includes patient-derived xenograft (PDX) models for cancer research, organ-on-a-chip systems for studying complex drug interactions and metabolism, and genetically engineered animal models that reflect specific disease etiologies. Such models will be instrumental in bridging the translational gap between initial in vitro observations and potential clinical applications, providing a more comprehensive understanding of this compound's efficacy and safety profile.

Optimization of Sustainable Production Methods

The increasing demand for Hypoxis hemerocallidea in traditional medicine has led to concerns about the unsustainable harvesting of wild populations, which are rapidly declining. This necessitates the urgent development and optimization of sustainable production methods for this compound and other valuable phytochemicals from Hypoxis species.

Research efforts have focused on in vitro propagation and mass production protocols for Hypoxis species. This includes the successful development of regeneration protocols using semi-solid media and liquid media in bioreactors, offering a viable alternative for commercial production and conservation.

The biosynthesis of this compound has been investigated, revealing that the shikimate pathway plays a crucial role, with phenylalanine and t-cinnamic acid identified as efficient precursors. Studies have also shown that the corms of Hypoxis plants are the primary sites for this compound biosynthesis and accumulation, and its concentration can vary seasonally. For instance, this compound was reported to be hydrolyzed in the leaves and then transported to the corms, with this activity shifting from leaves to corms in summer.

Further research is needed to:

Optimize in vitro culture conditions to maximize this compound yield and consistency.

Explore biotechnological approaches, such as metabolic engineering of plant cell cultures or microbial systems, to enhance this compound biosynthesis.

Investigate sustainable harvesting methods for wild populations to mitigate ecological impact.

Evaluate the feasibility of using other plant parts, such as leaves, as alternative sources for this compound, including strategies to increase leaf biomass and manipulate active compound content through cultivation practices.

Exploration of Synergistic Effects with Other Phytochemicals

The therapeutic efficacy of natural products is often attributed to the synergistic interactions among their various bioactive compounds rather than the action of a single component wikipedia.org. This principle holds true for Hypoxis species, where the diverse medicinal properties are suggested to arise from the synergistic effects of different phytochemicals present in the extracts acs.org.

A key area for future research involves a deeper exploration of the synergistic or additive effects of this compound with other phytochemicals found within Hypoxis species or other medicinal plants. For example, the co-occurrence of this compound with dehydroxy this compound and bis-dehydroxy this compound in Hypoxis hemerocallidea has been noted wikipedia.org. The potential synergistic effects between this compound and phytosterols, such as β-sitosterol, particularly in relation to their anticancer activities, have been highlighted as an important area for investigation acs.orgnih.gov.

Given that patients, especially those with conditions like HIV, often co-administer traditional herbal medicines like H. hemerocallidea with modern antiretroviral drugs, research into potential drug-herb interactions and synergistic benefits is crucial scribd.com. Understanding these complex interactions at a molecular level could lead to the development of novel combination therapies that enhance therapeutic outcomes and potentially reduce adverse effects.

Methodological Advancements in Characterization and Analysis

Accurate and reliable characterization and quantification of this compound are fundamental for quality control, research, and product development. Several analytical methods have been established for this purpose:

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Widely used for the identification and quantitative determination of this compound in Hypoxis extracts and commercial products acs.org. A reverse-phase HPLC method using acetonitrile (B52724):water (20:80, v/v) as the mobile phase has been validated, demonstrating linearity in the range of 10-100 µg/mL, accuracy of 100 ± 4%, recovery of 100 ± 5%, and good precision (intraday and interday %RSD better than 6.15% and 5.64%, respectively).

Thin Layer Chromatography (TLC): Employed for qualitative confirmation and screening of this compound and other compounds like sterols/sterolins in Hypoxis species acs.org.

Gas Chromatography (GC): Used to identify and quantify sterols, such as β-sitosterol and campesterol, in Hypoxis extracts acs.org.

Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS): Utilized for the identification of compounds and comprehensive chemical profiling of Hypoxis species, revealing the presence of this compound, dehydroxy this compound, and bis-dehydroxy this compound wikipedia.org.

High-Performance Thin-Layer Chromatography (HPTLC) Densitometry: A cost-effective and validated method developed for the rapid and repeatable quantitative determination of this compound from H. hemerocallidea roots. This method showed linearity with an R² of 0.9876 over a calibration range of 0.20 × 10⁻⁴–1.80 × 10⁻³ mg/mL, with limits of detection (LOD) and quantification (LOQ) at 5.08 × 10⁻⁴ and 1.65 × 10⁻³ mg/mL, respectively.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (MS): Essential for the structural elucidation and identification of this compound and novel compounds from Hypoxis species wikipedia.org.

Computational Approaches:

Molecular Docking and Molecular Dynamics: Increasingly applied in drug discovery, these computational methods have been used to identify potential molecular targets and predict the binding affinity of this compound, as demonstrated in studies against SARS-CoV-2 proteins.

Nanoparticle Characterization:

Transmission Electron Microscopy (TEM): Used to characterize this compound-capped silver nanoparticles (HP-AgNPs), revealing their size and morphology (e.g., 3.9 ± 1.6 nm for HP-AgNPs).

Future advancements in this area should focus on developing more sensitive, selective, and high-throughput analytical methods, including hyphenated techniques, to enable comprehensive metabolomic profiling of Hypoxis extracts. This will facilitate the identification of new active compounds, the understanding of their biosynthetic pathways, and the establishment of robust quality control standards for this compound-containing products.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying hypoxoside in Hypoxis species, and how do inter-species variations affect comparative studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, calibrated against this compound standards (5–100 µg/mL; R² = 0.9971) . Inter-species variation is significant: H. hemerocallidea contains higher this compound levels than H. angustifolia or H. zeyheri, necessitating species authentication via phytochemical markers (e.g., β-sitosterol) to avoid misidentification in commercial samples .

Q. How does the enzymatic conversion of this compound to rooperol influence experimental design in pharmacological studies?

  • Methodological Answer : this compound acts as a prodrug hydrolyzed by β-glucosidase in acidic environments (e.g., gastric lysosomes or tumor microenvironments) to yield rooperol . Researchers must simulate physiological conditions (pH, enzyme concentration) during in vitro assays. For example, pre-treatment with β-glucosidase (0.5–1.0 U/mL) ensures activation before testing antioxidant or anticancer activity .

Q. What in vitro models are appropriate for evaluating this compound’s immunomodulatory effects?

  • Methodological Answer : NK92 cell lines are effective for studying IFN-γ modulation. Hy-AuNPs (this compound-conjugated gold nanoparticles) reduced IFN-γ production to 13 ± 7 pg/mL vs. 84 ± 17 pg/mL in controls, suggesting anti-inflammatory potential. However, free this compound lacks this effect, highlighting the need for nanoparticle delivery systems in such studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological activities (e.g., pro- vs. anti-inflammatory effects)?

  • Methodological Answer : Context-dependent outcomes arise from hydrolysis efficiency and microenvironment factors. For example:

  • Pro-inflammatory : Rooperol increases ROS/NO in macrophages, enhancing bacterial clearance .
  • Anti-inflammatory : Hy-AuNPs suppress IFN-γ in NK cells .
  • Resolution : Use transcriptome profiling (e.g., RNA-seq of H. hemerocallidea corms) to identify tissue-specific expression of β-glucosidase isoforms and downstream signaling pathways .

Q. What strategies optimize this compound extraction yields given challenges in synthetic production and cultivation?

  • Methodological Answer :

  • Synthesis : Chemical synthesis is impractical due to structural complexity; focus on plant-based extraction .
  • Cultivation : Tissue culture yields low this compound (0.1–0.5% dry weight); field cultivation with prolonged seed dormancy (6–12 months) requires hormonal priming (e.g., gibberellic acid) .
  • Extraction : Ethanol-water (70:30) extracts yield 2.3–4.8 mg/g this compound from dried corms, validated via HPLC .

Q. How do researchers validate this compound’s bioavailability and metabolic fate in vivo vs. in vitro models?

  • Methodological Answer : Pharmacokinetic studies in rodents show rapid hydrolysis to rooperol (Tmax = 2–4 hours) but poor oral bioavailability (<15%). Use LC-MS/MS to quantify plasma metabolites and compare with in vitro lysosomal hydrolysis rates .

Methodological Recommendations

  • Experimental Reproducibility : Follow Beilstein Journal guidelines: detail extraction protocols, HPLC parameters, and β-glucosidase concentrations in supplementary materials .
  • Hypothesis Alignment : Frame hypotheses around hydrolysis-dependent mechanisms (e.g., "Because β-glucosidase activity varies in tumor microenvironments, this compound’s anticancer efficacy will correlate with enzyme availability") .
  • Literature Gaps : Prioritize comparative studies of under-researched Hypoxis species (e.g., H. acuminata) to identify high-yield alternatives to H. hemerocallidea .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.